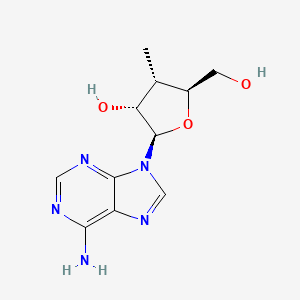

3'-Deoxy-3-methyladenosine

Description

Contextualization within Modified Nucleoside Chemistry

The field of medicinal chemistry has extensively explored the chemical modification of natural nucleosides to generate analogs with therapeutic potential. nih.gov These modifications can occur on the nucleobase or the sugar ring. 3'-Deoxy-3'-methyladenosine belongs to a specific class of sugar-modified analogs, more precisely known as branched-chain sugar nucleosides. byu.eduacs.org The exploration of modifications at the 3' position of the sugar ring followed the initial successes observed with 2'-modified nucleoside analogs. nih.gov

The substitution of the 3'-hydroxyl group with a methyl group introduces two significant changes: it removes a key hydrogen bonding site and adds hydrophobicity to that region of the molecule. vulcanchem.com This structural change is crucial for its biological activity. Structure-activity relationship (SAR) studies have demonstrated the importance of this specific modification; shifting the methyl group from the 3' position to other locations on the sugar ring has been associated with a decrease in biological activity. nih.govmdpi.com Research has also indicated that the adenosine (B11128) nucleobase is the most active analog in this series against certain cancer cell lines when compared with other nucleobases. nih.gov

Historical Development and Early Research Significance

The synthesis and study of branched-chain sugar nucleosides date back to the 1960s, with 3'-C-methyladenosine being reported in the scientific literature as early as 1968. acs.org Early research into 3'-modified nucleosides, such as 3'-C-methyluridine and 3'-C-methylcytidine, paved the way for the investigation of 3'-Deoxy-3'-methyladenosine. nih.gov

From its early stages of investigation, the compound demonstrated significant potential as a therapeutic agent. Researchers discovered that 3'-Deoxy-3'-methyladenosine served as a potent anticancer agent, exhibiting activity against a range of human leukemia and carcinoma cell lines. nih.govmdpi.com Further studies into its mechanism revealed that it acts as an effective inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides needed for DNA synthesis. nih.gov This inhibitory action highlighted its potential as a mechanism-based anticancer drug.

Overview of Academic Research Trajectories for 3'-Deoxy-3'-methyladenosine and Related Analogs

The initial discovery of the antitumor properties of 3'-Deoxy-3'-methyladenosine established a primary research trajectory focused on oncology. nih.govresearchgate.net Investigations have centered on its efficacy against various cancer cell lines and its role as a ribonucleotide reductase inhibitor. nih.govresearchgate.net

Building on this foundation, the broader field of 3'-modified nucleoside analogs has diversified into several significant research paths:

Antiviral Agents: A key research trajectory involves modifying the 3' position to create antiviral drugs. For instance, the related compound 3'-azido-2',3'-dideoxythymidine (AZT) is a well-known anti-HIV drug that works by terminating DNA chain extension. More recently, 3'-Deoxy-3'-fluoroadenosine, an analog where the 3'-methyl group is replaced by fluorine, has shown potent, broad-spectrum antiviral activity against emerging flaviviruses like Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV). nih.gov

DNA Sequencing Technologies: The ability of 3'-modified nucleosides to terminate DNA synthesis has been harnessed for DNA sequencing. Analogs with removable blocking groups at the 3' position can act as reversible terminators. oup.com For example, 3'-O-(2-nitrobenzyl)-dATP was shown to be incorporated by DNA polymerases, terminate synthesis, and then be photolytically removed to allow the reinitiation of synthesis, demonstrating a "stop-start" cycle essential for developing novel sequencing strategies. oup.com

mRNA Therapeutics: Modified nucleosides play a crucial role in the stability and translational efficiency of messenger RNA (mRNA) used in vaccines and therapies. A significant challenge in in-vitro transcription is the incorporation of the 5' cap in a reverse orientation, rendering the mRNA inactive. To solve this, "anti-reverse" cap analogs (ARCAs) were developed. One such ARCA is 7-methyl(3'-deoxy)GpppG, a guanosine (B1672433) analog where the 3'-hydroxyl is removed. This modification prevents the RNA polymerase from incorrectly using this end for chain elongation, ensuring that nearly all synthesized mRNA is capped correctly and is biologically active. researchgate.net

Probing Biological Processes: The development of various C-methyl branched purine (B94841) nucleosides has allowed scientists to create tools for studying a range of biological targets. Research has expanded to design and synthesize analogs for potential use in treating pain, epilepsy, and glaucoma, often by targeting specific receptors like adenosine receptors. nih.gov

This multifaceted research landscape underscores the enduring importance of 3'-Deoxy-3'-methyladenosine and its structural relatives, which continue to be pivotal molecules in medicinal chemistry and molecular biology.

Data Tables

Table 1: Structural Comparison of 3'-Deoxy-3'-methyladenosine and Related Analogs

| Compound Name | Molecular Formula | Key Structural Difference from Adenosine |

| Adenosine | C₁₀H₁₃N₅O₄ | Baseline natural nucleoside with a hydroxyl (-OH) group at the 3' position. |

| 3'-Deoxy-3'-methyladenosine | C₁₁H₁₅N₅O₃ | The 3'-hydroxyl group is replaced by a methyl (-CH₃) group. vulcanchem.com |

| Cordycepin (3'-Deoxyadenosine) | C₁₀H₁₃N₅O₃ | The 3'-hydroxyl group is replaced by a hydrogen (-H) atom. mdpi.com |

| 3'-Deoxy-3'-fluoroadenosine | C₁₀H₁₂FN₅O₃ | The 3'-hydroxyl group is replaced by a fluorine (-F) atom. vulcanchem.comnih.gov |

Table 2: Reported In Vitro Antitumor Activity of 3'-C-Methyladenosine

| Cell Line | Cancer Type | Reported IC₅₀ (µM) |

| K562 | Human Myelogenous Leukemia | ~18 nih.gov |

| HT-29 | Human Colon Carcinoma | ~18 nih.gov |

| CaCo-2 | Human Colon Carcinoma | ~18 nih.gov |

| MCF-7 | Human Breast Carcinoma | 11 to 38 researchgate.net |

| K562IU | Multidrug-Resistant Human Leukemia | 11 to 38 researchgate.net |

| HL-60 | Human Promyelocytic Leukemia | 11 to 38 researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICAGSHIJKNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949227 | |

| Record name | 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26383-05-1 | |

| Record name | NSC127970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Deoxy 3 Methyladenosine

Stereoselective Synthetic Approaches to 3'-Modified Nucleosides

The biological activity of nucleoside analogs is intrinsically linked to their stereochemistry. Consequently, developing synthetic routes that afford stereochemical control at the modified centers of the sugar moiety is of paramount importance.

Synthesis of Branched-Chain Sugar Nucleosides Featuring 3'-C-Methyl Substituents

The introduction of a methyl group at the 3'-position of a nucleoside creates a branched-chain sugar architecture. A notable strategy for the synthesis of 3'-deoxy-3'-C-methyl nucleosides involves the application of a Wittig reaction on a protected ketosugar intermediate. For instance, the readily available 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose can serve as a starting point. A Wittig reaction on this ketose, followed by stereoselective hydrogenation, yields a 3-deoxy-3-C-methyl derivative. researchgate.net This intermediate, after a series of protection, deprotection, and glycosylation steps, can be converted to the target nucleoside, 9-(3-deoxy-3-C-methyl-β-D-allofuranosyl)adenine. Subsequent periodate (B1199274) oxidation followed by borohydride (B1222165) reduction can then yield the corresponding ribofuranosyl analog, 9-(3-deoxy-3-C-methyl-β-D-ribofuranosyl)adenine. researchgate.net

Another approach involves the stereoselective synthesis of 3'-C-methyl pyranonucleosides. This can be achieved by treating a ketosugar with methyl magnesium bromide, leading to the formation of a 3-C-methyl derivative with high stereoselectivity. researchgate.net This modified sugar can then be condensed with a nucleobase to afford the desired branched-chain sugar nucleoside.

A summary of key intermediates and reactions in the synthesis of 3'-C-methyl nucleosides is presented below:

| Starting Material | Key Reagent(s) | Intermediate/Product | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Wittig reagent, H₂/Catalyst | 3-Deoxy-3-C-methyl sugar | researchgate.net |

| Protected 2'-ketouridine | Methyltriphenyl phosphonium (B103445) bromide, H₂/Catalyst | (2'R)- and (2'S)-2'-deoxy-2'-C-methyluridine | acs.org |

| Ketosugar | Methyl magnesium bromide | 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose | researchgate.net |

Methodologies for Introducing 3'-Deoxy Character

The removal of the 3'-hydroxyl group is a critical step in the synthesis of 3'-deoxyadenosine and its analogs. The Barton-McCombie deoxygenation is a widely employed radical-based method for this transformation. libretexts.orgwikipedia.org This two-step process involves the conversion of the hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate. libretexts.orgwikipedia.org The subsequent step is a radical-mediated reduction using a tin hydride, such as tributyltin hydride, which replaces the thiocarbonyl group with a hydrogen atom. libretexts.orgwikipedia.org This method has been successfully applied to deoxygenate the 3'-position in furanoid ring systems of nucleosides. libretexts.org

Deoxygenation can also be achieved through other methods, such as the deoxygenation of peracylated allopyranoses, which can then be condensed with a silylated nucleobase to yield the 3'-deoxy nucleoside. researchgate.net

Modification Strategies on the Ribose Moiety

To explore the structure-activity relationships of 3'-Deoxy-3-methyladenosine analogs, modifications at various positions of the ribose sugar have been extensively investigated.

Alterations at the 1', 2', 3', and 5' Positions for 3'-Deoxyadenosine Analogs

Modifications at the sugar moiety can significantly impact the biological properties of nucleoside analogs.

1'-Position: While less common, modifications at the 1'-position can lead to α-nucleosides. The synthesis of α-deoxyadenosine has been achieved through TMS-triflate-catalyzed trans-2-deoxyribosylation. jst.go.jp

2'-Position: The 2'-position is a frequent site for modification. For instance, 2'-deoxy-2'-fluoro-adenosine can be synthesized and subsequently arylated at the C8-position of the adenine (B156593) base. mdpi.com The introduction of a 2'-C-alkyl substituent can also be achieved, providing intermediates for the synthesis of 2',3'-dideoxynucleoside analogs. acs.org

3'-Position: The focus of this article is on the 3'-deoxy-3'-methyl modification. However, other substitutions at this position are also synthetically accessible and are discussed in the next section.

5'-Position: The 5'-hydroxyl group is often a target for modification to create prodrugs or alter the molecule's pharmacokinetic profile. For example, 5'-azido-5'-deoxyribonucleosides can be synthesized through a one-pot reaction involving activation of the 5'-hydroxyl group followed by nucleophilic displacement with an azide (B81097) source. mdpi.com The synthesis of NUC-7738, a 5'-aryloxy phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine, highlights the importance of 5'-modifications for improving therapeutic potential. acs.org

Introduction of Diverse Substituents (e.g., fluoro, carboxymethyl, cyano) at the 3'-Position

Beyond the methyl group, a variety of other substituents have been introduced at the 3'-position to modulate the properties of 3'-deoxyadenosine analogs.

Fluoro: 3'-Fluoro-3'-deoxyadenosine has been synthesized from adenosine (B11128) through a multi-step process involving a double inversion at the 3'-position. tandfonline.comthieme-connect.com A key step is the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom with the desired stereochemistry. tandfonline.comthieme-connect.com

Carboxymethyl: 3'-Carboxymethyl-3'-deoxyadenosine derivatives have been prepared from a 2'-O-TBDMS-3'-deoxy-3'-[(ethoxycarbonyl)methyl]adenosine intermediate. vulcanchem.com

Cyano: A series of 3'-C-cyano-3'-deoxynucleosides have been synthesized by reacting a 3'-ulosyl derivative with sodium cyanide to form epimeric cyanohydrins, followed by deoxygenation. nih.gov The resulting xylo-pentofuranosyl derivatives can be epimerized to the corresponding ribo-pentofuranosyl derivatives. nih.gov

The following table summarizes the synthesis of various 3'-substituted 3'-deoxyadenosine analogs:

| 3'-Substituent | Synthetic Approach | Key Reagent(s) | Reference |

| Fluoro | Double inversion from adenosine | Diethylaminosulfur trifluoride (DAST) | tandfonline.comthieme-connect.comnih.gov |

| Carboxymethyl | From 3'-[(ethoxycarbonyl)methyl]adenosine | - | vulcanchem.com |

| Cyano | From 3'-ulosyl derivative | Sodium cyanide, deoxygenation | nih.gov |

Modifications on the Adenine Heterocyclic Base

In addition to the sugar moiety, the adenine base itself can be chemically modified to generate novel analogs of this compound with potentially altered biological activities.

One common modification is the substitution at the N6-position of the adenine ring. A series of N6-substituted derivatives of 3'-C-methyladenosine, including cycloalkyl, bicycloalkyl, aryl, and heteroaryl groups, have been synthesized. acs.org These syntheses often involve the displacement of a leaving group at the C6-position of a purine (B94841) intermediate with the desired amine.

Other positions on the purine ring are also amenable to modification. For example, direct C-H bond activation has been used for the arylation of adenosine analogs at the C8-position. mdpi.com Modifications at the C2-position have also been reported, such as in the synthesis of 2-chloro-2'-deoxyadenosine (cladribine) and its N6-alkylated derivatives. openaccesspub.org Furthermore, methylation of the adenine base, for instance at the N1 or N3 position, can be achieved, though this can sometimes lead to rearrangements. glenresearch.comclockss.org

Chemical Transformations of the N6-Amino Group

The N6-amino group of the adenine base is a common target for chemical modification to modulate the biological activity of adenosine analogs. An unsubstituted N6-amino group is often considered crucial for the optimal cytotoxicity of agents like 3'-C-methyladenosine. acs.org However, introducing various substituents at this position allows for a detailed exploration of the compound's interaction with biological targets.

Research into N6-substituted derivatives of 3'-C-methyladenosine has involved the synthesis of a series of cycloalkyl, bicycloalkyl, aryl, and heteroaryl analogs. acs.org These transformations are typically achieved by reacting the parent nucleoside with corresponding electrophiles. For instance, N6-methylation can be performed under phase-transfer conditions using reagents like methyl iodide with a base such as sodium hydroxide (B78521). acs.org A study on N6-benzoyl-protected adenosine phosphoramidite (B1245037) showed that methylation in an aqueous sodium hydroxide and dichloromethane (B109758) system yielded both N6-methyladenosine (m6A) and N1-methyladenosine (m1A) in an 8:2 ratio. acs.org

A highly selective method for functionalizing the methyl group of N6-methyladenosine utilizes visible-light-activated photoredox catalysis. cam.ac.uk This process involves a tertiary amine-mediated hydrogen-atom abstraction specifically from the N6-methyl group, forming an α-amino radical. This radical is then coupled with a nitrosopyridine, resulting in a stable conjugate, effectively installing a label at the N6-methyladenosine residue. cam.ac.uk Such specific transformations are essential for creating molecular probes to study epigenetic modifications. cam.ac.uk The relative potency of N6-substituted analogs can vary significantly; for example, in a series of 5′-N-ethylcarboxamidoadenosine (NECA) analogs, the N6-methyl-substituted version was found to be the most active, though still less potent than the unsubstituted NECA. nih.gov

Table 1: Examples of N6-Amino Group Transformations in Adenosine Analogs

| Parent Compound | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3'-C-methyladenosine | Cycloalkyl, aryl, or heteroaryl halides | N6-substituted 3'-C-methyladenosine derivatives | acs.org |

| N6-benzoyl-adenosine phosphoramidite | NaOHaq/CH2Cl2, Methyl Iodide | N6-methyladenosine (m6A) and N1-methyladenosine (m1A) phosphoramidites | acs.org |

Purine Ring System Modifications in Adenosine Analogs

Modifications to the purine ring system of adenosine analogs are a key strategy for altering their chemical properties and biological activities. Substitutions can be introduced at various positions, most commonly at the C2 and C8 carbons, or through alteration of the ring nitrogens to create deaza-analogs.

C2-Position Modifications: Substitution at the C2 position of the purine ring generally reduces the potency of adenosine analogs at certain receptors. nih.gov A variety of groups, including thio, amino, and halo substituents, have been evaluated. nih.gov For instance, in a series of 2-halo-adenosines, 2-chloroadenosine (B27285) was the most potent, with activity decreasing for iodo and fluoro substitutions. nih.gov The introduction of 2-thioether groups has been of particular interest in the development of ligands for purinergic receptors. rsc.org

C8-Position Modifications: Direct C-H bond activation has emerged as a powerful tool for C8-arylation of adenosine nucleosides. mdpi.com One reported method involves the use of a palladium acetate (B1210297) catalyst with a copper(I) iodide co-catalyst in DMF at elevated temperatures to couple aryl halides at the C8 position. mdpi.com This strategy has been extended to adenosine analogs with modifications on the ribose moiety, such as 2'-deoxy-2'-fluoroadenosine. mdpi.com

Deaza-Analogs: Replacing one of the purine ring's nitrogen atoms with a carbon atom creates a "deaza" analog. These modifications can significantly impact the molecule's electronic distribution and hydrogen bonding capabilities. For example, 1-deaza-analogs of adenosine have been shown to have reduced potency at the A2B adenosine receptor, while 3- and 7-deaza-analogs were inactive. nih.gov The compound 3-deaza-3-methyl-adenine serves as a stable analog for N3-methyladenine, a cytotoxic lesion formed in DNA by methylating agents. biosearchtech.com

Table 2: Summary of Purine Ring Modifications in Adenosine Analogs

| Modification Site | Type of Modification | Example Reagents/Conditions | Effect/Application | Reference |

|---|---|---|---|---|

| C2 | Halogenation | N-chlorosuccinimide, N-bromosuccinimide, etc. | Potency modulation at adenosine receptors | nih.gov |

| C2 | Thioether substitution | Alkyl/Aryl thiols | Enhanced affinity for certain purinergic receptors | rsc.org |

| C8 | Arylation | Pd(OAc)2, CuI, Aryl Halide, DMF | Synthesis of 8-arylated adenosine analogs | mdpi.com |

Production of Nucleoside Phosphoramidites for Oligonucleotide Synthesis

The synthesis of oligonucleotides relies on the use of nucleoside phosphoramidites as building blocks. These reagents allow for the stepwise, controlled assembly of a nucleic acid chain in the 3' to 5' or the reverse 5' to 3' direction on a solid support. google.com The production of a phosphoramidite from a modified nucleoside like this compound is a critical step for its incorporation into synthetic DNA or RNA strands.

The general process for creating a nucleoside 3'-O-phosphoramidite involves several key steps:

Protection: The 5'-hydroxyl group of the nucleoside is protected, most commonly with a dimethoxytrityl (DMT) group. The exocyclic amino group (N6 in adenosine) is also protected, often with a benzoyl or acetyl group. google.com

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)cyanoethylphosphine, in the presence of an activator like tetrazole. nih.govacs.org This creates the reactive phosphoramidite moiety.

For ribonucleosides and their analogs, the 2'-hydroxyl group requires protection to prevent side reactions and migration. google.com The tert-butyldimethylsilyl (TBDMS) group is a common choice for 2'-O-protection. google.com The synthesis of phosphoramidites for modified nucleosides, such as those with N6-methyladenine or 3-deaza-3-methyladenine, follows similar principles, allowing for their incorporation into oligonucleotides for various research applications. acs.orgbiosearchtech.com A modification of the standard phosphitylation procedure can facilitate easier isolation of the desired product, which exhibits high coupling efficiency during oligonucleotide assembly. nih.gov

Table 3: Key Steps in Nucleoside Phosphoramidite Synthesis

| Step | Purpose | Common Reagents | Reference |

|---|---|---|---|

| 5'-Hydroxyl Protection | Prevents reaction at the 5' position during chain elongation. | Dimethoxytrityl chloride (DMT-Cl), Pyridine | google.com |

| Exocyclic Amine Protection | Prevents side reactions at the nucleobase. | Benzoyl chloride, Acetic anhydride | acs.orggoogle.com |

| 2'-Hydroxyl Protection (for RNA) | Prevents branching and phosphodiester bond migration. | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | google.com |

| 3'-Phosphitylation | Creates the reactive phosphite (B83602) triester for coupling. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Activator (e.g., Tetrazole) | nih.govacs.org |

Analytical Techniques for Compound Characterization in Academic Synthesis

The structural confirmation and purity assessment of synthesized nucleoside analogs like this compound are essential. A suite of analytical methods is employed to provide comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the molecular structure.

¹H NMR: Provides information about the number and chemical environment of protons, confirming the structure of the sugar and purine moieties.

¹³C NMR: Characterizes the carbon skeleton of the molecule.

³¹P NMR: Specifically used for analyzing phosphoramidites and oligonucleotides, confirming the presence and purity of the phosphorus-containing group. acs.org

2D NMR (e.g., COSY, HMBC): Used to establish connectivity between different parts of the molecule, which is crucial for confirming the site of modifications. acs.org

Mass Spectrometry (MS): MS provides highly accurate mass information, confirming the molecular weight of the target compound and its fragments. High-Resolution Mass Spectrometry (HRMS) is often used to determine the elemental composition with high confidence. acs.org Mass spectrometry is also a versatile tool for characterizing post-transcriptional modifications in RNA. researchgate.net

Chromatography:

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of a chemical reaction and for initial purity assessment. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound and for purification. google.comacs.org It is also used in the analysis of enzymatic digests of oligonucleotides. acs.org

Enzymatic Digestion: For oligonucleotides containing modified nucleosides, enzymatic digestion followed by HPLC or MS analysis is used to confirm the incorporation and identity of the modified base within the sequence. acs.org

Table 4: Common Analytical Techniques for Nucleoside Analog Characterization

| Technique | Information Provided | Application | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Detailed structural information of the organic framework. | Structure elucidation and confirmation. | acs.org |

| ³¹P NMR | Characterization of phosphorus-containing compounds. | Purity and identity of phosphoramidites. | acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Molecular formula confirmation. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Final product purification and quality control. | google.comacs.org |

Biochemical and Molecular Mechanisms of 3 Deoxy 3 Methyladenosine Action

Interaction with Nucleic Acid Synthesis Machinery

As a nucleoside analog, 3'-Deoxy-3-methyladenosine has the potential to interfere with the intricate processes of DNA and RNA synthesis. Following its intracellular phosphorylation to the triphosphate form, it can act as a substrate for polymerases, leading to the disruption of nucleic acid elongation.

Inhibition of DNA Polymerases and Chain Termination Events

The modification at the 3' position of the ribose sugar is a critical determinant of a nucleoside analog's ability to function as a chain terminator during DNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide, leads to the cessation of DNA chain elongation. wikipedia.orggeneticeducation.co.insigmaaldrich.com This principle is the foundation of the Sanger sequencing method, which utilizes dideoxynucleotides (ddNTPs) to terminate DNA synthesis. wikipedia.orgsigmaaldrich.com

Research on 3'-modified deoxyribonucleoside 5'-triphosphates has shown that these compounds can act as effective terminators of DNA synthesis. oup.com For instance, 3'-O-methyl-dNTPs have been demonstrated to terminate DNA synthesis mediated by various polymerases. oup.com This suggests that once phosphorylated, this compound triphosphate could be incorporated into a growing DNA chain by DNA polymerases, after which it would prevent the addition of the next nucleotide, thereby causing chain termination.

Studies on N3-methyladenine (3-meA), a DNA lesion that shares a methyl group modification on the adenine (B156593) base, indicate that it can act as a significant block to replicative DNA polymerases. nih.govfrontiersin.orgnih.gov This blockage is thought to be a primary mechanism of its cytotoxicity. nih.gov While structurally different from this compound in the sugar moiety, the presence of the methyl group on the base in 3-meA highlights how modifications to the adenosine (B11128) structure can impede polymerase function. The stable analog, 3-deaza-3-methyladenine, has also been shown to block replicative DNA polymerases. nih.gov

Table 1: Effect of 3'-Modifications on DNA Polymerase Activity

| Compound/Modification | Enzyme(s) | Effect | Reference(s) |

| 3'-O-methyl-dNTPs | Various DNA Polymerases | Chain Termination | oup.com |

| N3-methyladenine | Replicative DNA Polymerases | Blocks Synthesis | nih.govnih.gov |

| 3-deaza-3-methyladenine | Replicative DNA Polymerases | Blocks Synthesis | nih.gov |

| Dideoxynucleotides (ddNTPs) | DNA Polymerase | Chain Termination | wikipedia.orgsigmaaldrich.com |

Mechanisms of RNA Polymerase Inhibition and RNA Synthesis Modulation

Similar to its effects on DNA synthesis, the triphosphate form of this compound is anticipated to interfere with RNA synthesis. The related compound, 3'-deoxyadenosine (cordycepin), is a well-known inhibitor of RNA synthesis. nih.govcdnsciencepub.com Once converted to 3'-dATP, it is incorporated into the growing RNA chain by RNA polymerases. The absence of the 3'-hydroxyl group then prevents the formation of the next phosphodiester bond, leading to premature termination of transcription. nih.gov

Studies on 3'-deoxy-3'-fluoroadenosine have demonstrated its ability to terminate RNA synthesis catalyzed by E. coli DNA-dependent RNA polymerase. nih.gov This further supports the principle that modifications at the 3' position are a viable strategy for inhibiting RNA polymerase activity. The introduction of a methyl group at the 3' position in this compound, combined with the deoxygenation, is expected to produce a similar chain-termination event following its incorporation into an RNA transcript.

Effects on Viral RNA-Dependent RNA Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are crucial enzymes for the replication of RNA viruses and represent a key target for antiviral therapies. nih.govplos.org Nucleoside analogs are a major class of RdRp inhibitors. nih.gov The antiviral activity of 3'-deoxyadenosine (cordycepin) against Dengue virus and a variant of SARS-CoV-2 has been attributed to the termination of viral RNA synthesis. nih.gov

However, the effectiveness of 3'-modified nucleosides can be virus-specific. For instance, 3'-deoxy nucleosides were found to be inactive against the West Nile virus (WNV), a member of the Flaviviridae family. nih.govasm.org It has been suggested that the lack of both 2'- and 3'-hydroxyl groups, which may be important for binding to the active site of the flaviviral polymerase, could explain this inactivity. asm.org This highlights that the inhibitory potential of this compound against a specific viral RdRp will depend on the unique structural requirements of the enzyme's active site.

Table 2: Antiviral Activity of Related 3'-Deoxyadenosine Analogs

| Analog | Target Virus | Mechanism | Reference(s) |

| 3'-Deoxyadenosine (Cordycepin) | Dengue virus, SARS-CoV-2 | RNA Chain Termination | nih.gov |

| 3'-Deoxy nucleosides | West Nile Virus | Inactive | nih.govasm.org |

Enzymatic Metabolism and Interconversion

The biological activity of this compound is contingent on its metabolic activation and its interactions with various enzymes involved in nucleoside metabolism.

Substrate Recognition and Phosphorylation by Cellular Kinases

For nucleoside analogs to exert their effects on nucleic acid synthesis, they must first be converted into their active triphosphate form. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases. geneticeducation.co.infrontiersin.orgmit.edu The efficiency of this multi-step phosphorylation process is a critical determinant of the analog's potency.

Interactions with Adenosine Deaminase (ADA) and Other Nucleoside-Metabolizing Enzymes

Adenosine deaminase (ADA) is a key enzyme in the purine (B94841) salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govmerckmillipore.com Many adenosine analogs can also serve as substrates or inhibitors of ADA. nih.govscbt.comcdnsciencepub.com

Pathways of Intracellular Metabolism and Nucleotide Formation

Upon entering the cell, this compound, like other nucleoside analogs, is subject to intracellular metabolism, primarily through phosphorylation, to form its corresponding nucleotide derivatives. This metabolic activation is a critical step for its biological activity. The process is initiated by cellular kinases, which catalyze the addition of phosphate (B84403) groups to the 5'-hydroxyl moiety of the ribose sugar.

This conversion from a nucleoside to a nucleotide is a fundamental process in cellular biochemistry. Nucleosides, consisting of a nitrogenous base and a pentose (B10789219) sugar, serve as the precursors for nucleotides. The addition of one or more phosphate groups to the sugar transforms the nucleoside into a nucleotide, which is the basic building block of nucleic acids (DNA and RNA) and a key player in cellular energy metabolism and signaling.

Cellular Biochemical Pathways Modulation

Interference with Purine and Pyrimidine (B1678525) Precursor Depletion

The structural similarity of this compound to the natural nucleoside adenosine allows it to interfere with the complex and highly regulated pathways of purine and pyrimidine metabolism. These pathways are essential for providing the necessary building blocks for DNA and RNA synthesis. pressbooks.pub The de novo synthesis pathways for both purines and pyrimidines are multi-step processes that utilize simple precursors to build the heterocyclic ring structures. clinicalgate.com In contrast, salvage pathways recycle pre-existing bases and nucleosides. pressbooks.pubclinicalgate.com

The introduction of this compound can disrupt the delicate balance of these pathways. Its metabolites may act as feedback inhibitors or competitors for enzymes involved in the synthesis and interconversion of purine and pyrimidine nucleotides. This interference can lead to a depletion of the cellular pools of one or more natural (deoxy)nucleoside triphosphates (dNTPs), which are the immediate precursors for DNA synthesis. An imbalance in the dNTP pools can have significant consequences for the cell, including the stalling of DNA replication and the induction of DNA damage responses.

The metabolism of purines and pyrimidines is a complex network of synthesis, degradation, and interconversion reactions. nvkc.nl Disruptions in these pathways are associated with various pathological conditions. nih.gov For instance, deficiencies in enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can lead to an overproduction of purines and the accumulation of uric acid. pressbooks.pub

Influence on Ribonucleotide Reductase Activity

A key target of this compound's action is the enzyme ribonucleotide reductase (RNR). nih.gov RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. ebi.ac.uk This process is the only de novo pathway for the production of deoxyribonucleotides, making RNR a rate-limiting step in DNA replication. ebi.ac.uk

3'-C-methyladenosine, a related compound, has been shown to be an effective inhibitor of ribonucleotide reductase. nih.govresearchgate.net The triphosphate form of this compound can act as an allosteric inhibitor of RNR, binding to its regulatory sites and modulating its activity. By inhibiting RNR, this compound effectively reduces the intracellular pool of deoxyribonucleotides, thereby impeding DNA synthesis and cell proliferation. cymitquimica.com This mechanism of action is a common feature of many anticancer and antiviral nucleoside analogs. cymitquimica.com

The inhibition of RNR by nucleoside analogs highlights the enzyme's crucial role in cellular proliferation. The RNR enzyme itself is a complex protein, and its activity is tightly regulated by a variety of allosteric effectors, ensuring a balanced supply of deoxyribonucleotides for DNA synthesis. ebi.ac.uk

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, ERK)

Recent evidence suggests that the effects of nucleoside analogs like this compound extend beyond direct interference with nucleic acid metabolism. These compounds can also modulate key cellular signaling pathways that control cell growth, survival, and proliferation. Among the most important of these are the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways.

The PI3K/Akt and ERK pathways are central signaling cascades that are frequently dysregulated in cancer. nih.gov The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and its activation can protect cells from apoptosis. nih.govnih.gov The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another key signaling cascade that controls cell proliferation and differentiation. nih.gov

Interactions with Cellular Macromolecules

Binding and Recognition by Nucleic Acids (DNA/RNA)

Once converted to its triphosphate form, this compound can be recognized by cellular polymerases and potentially incorporated into growing DNA or RNA chains. wikipedia.org However, the modification at the 3'-position of the ribose sugar is critical. The absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond that links adjacent nucleotides, would lead to chain termination if the analog is incorporated into a DNA or RNA strand. nih.gov

The incorporation of such a modified nucleotide would create a dysfunctional nucleic acid molecule, leading to the arrest of DNA replication or transcription. This is a well-established mechanism of action for many antiviral and anticancer nucleoside analogs.

Furthermore, the presence of the methyl group at the 3'-position of the base may also affect the binding and recognition of the nucleotide by polymerases and other DNA- or RNA-binding proteins. elifesciences.orgnih.gov The N6-methyladenosine (m6A) modification in RNA and DNA is a known epigenetic mark that is installed by specific methyltransferases and recognized by a host of reader proteins, influencing various aspects of RNA and DNA metabolism. elifesciences.orgnih.gov While this compound is modified on the sugar moiety, the potential for its base to be methylated and how this might influence its interaction with cellular macromolecules is an area for further investigation.

The structure of DNA as a double helix with specific base pairing rules (A with T, and G with C) is fundamental to its function. wikipedia.org Any alteration to the structure of the nucleotides can have profound effects on the stability and function of the resulting nucleic acid.

Impact on RNA Structure and RNA-Protein Interactions

3'-Deoxy-3'-methyladenosine is a modified nucleoside analog of adenosine, characterized by the substitution of the hydroxyl group at the 3' position of the ribose sugar with a methyl group. plos.org This structural alteration is critical as the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in a growing nucleic acid chain.

The primary and most significant impact of 3'-Deoxy-3'-methyladenosine on RNA-protein interactions is its function as a potent chain terminator during RNA synthesis (transcription). When the triphosphate form of this analog is incorporated into a nascent RNA strand by an RNA polymerase, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting further elongation of the RNA chain. plos.orgnih.gov This mechanism directly interferes with the fundamental action of RNA polymerases, which are the key proteins in transcription.

Studies on related 3'-deoxynucleoside analogs have provided direct evidence for this mechanism. For instance, canonical 3'-deoxyribonucleoside triphosphates (3'-dNTPs) have been shown to be incorporated into elongating RNA chains by viral RNA-dependent RNA polymerases, such as that from the Hepatitis C virus, leading to the termination of RNA synthesis. nih.gov Similarly, analogs like 3'-deoxyadenosine (cordycepin) are known to inhibit nucleic acid synthesis. cdnsciencepub.com The presence of the 3'-methyl group in 3'-Deoxy-3'-methyladenosine further solidifies this function, as it sterically hinders any potential anomalous enzymatic activity that might attempt to bypass the block.

This chain-terminating property represents a profound impact on the interaction between the RNA polymerase enzyme and the RNA transcript. The normal process of translocation and catalysis by the polymerase is abruptly and irreversibly halted. While direct studies on how 3'-Deoxy-3'-methyladenosine might alter the secondary structure (e.g., hairpin loops) of a fully formed RNA molecule are not extensively documented, its primary role as a synthesis terminator is its most defining biochemical action. semanticscholar.orgtsinghua.edu.cn

Table 1: Biochemical Properties and Impact of 3'-Deoxy-3'-methyladenosine

| Property | Description | Impact on RNA/Protein Interaction |

|---|---|---|

| Structure | An adenosine analog with a methyl group replacing the hydroxyl group at the 3' position of the ribose sugar. plos.org | The absence of the 3'-OH group is the key structural feature. |

| Primary Mechanism | Acts as a nucleoside analog chain terminator. nih.gov | When incorporated into an RNA strand, it prevents the addition of subsequent nucleotides. |

| Affected Interaction | RNA Polymerase - RNA transcript interaction. | Halts the elongation process during transcription, leading to the premature release of a truncated RNA molecule. nih.gov |

| Result | Inhibition of nucleic acid synthesis. cdnsciencepub.commedchemexpress.com | Prevents the formation of functional full-length RNA transcripts. |

Modulation of N6-methyladenosine (m6A) RNA Modification Pathways

Based on available scientific literature, there is no evidence to suggest a direct interaction or modulation of the N6-methyladenosine (m6A) RNA modification pathway by 3'-Deoxy-3'-methyladenosine. The mechanisms of action for these two molecules are fundamentally different. 3'-Deoxy-3'-methyladenosine acts as a chain terminator for RNA synthesis due to its modification at the 3' position of the ribose sugar. nih.govcdnsciencepub.com In contrast, the m6A pathway involves the enzymatic addition and removal of a methyl group to the nitrogen-6 position of the adenine base within an already synthesized RNA molecule. alidabio.comijbs.com

The m6A pathway is a dynamic and reversible post-transcriptional modification process regulated by a set of specific proteins:

"Writers" (Methyltransferases): These enzymes install the m6A modification. The primary writer complex consists of METTL3 and METTL14, along with other associated proteins like WTAP and VIRMA. ijbs.comnih.gov

"Erasers" (Demethylases): These enzymes remove the m6A mark. Key erasers include FTO (fat mass and obesity-associated protein) and ALKBH5. alidabio.com

"Readers" (m6A-Binding Proteins): These proteins recognize the m6A modification and mediate its downstream effects, such as influencing RNA stability, splicing, and translation. The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDC1) are prominent m6A readers. alidabio.comfrontiersin.org

The function of 3'-Deoxy-3'-methyladenosine is to prevent the creation of the RNA molecule itself, which is the substrate for the m6A pathway enzymes. Therefore, its primary effect is upstream and unrelated to the direct enzymatic regulation of m6A marks. An indirect effect could be postulated where the inhibition of transcription would lead to a general decrease in the availability of RNA substrates for the m6A machinery, but this is a consequence of transcription inhibition, not a direct modulation of the m6A pathway's components.

Table 2: Key Protein Components of the N6-methyladenosine (m6A) Pathway

| Role in Pathway | Protein/Complex | Function | Direct Interaction with 3'-Deoxy-3'-methyladenosine |

|---|---|---|---|

| Writer | METTL3/METTL14 Complex | Catalyzes the addition of a methyl group to adenosine at the N6 position on RNA. ijbs.comnih.gov | Not reported |

| Eraser | FTO, ALKBH5 | Remove the m6A methyl group, reversing the modification. alidabio.com | Not reported |

| Reader | YTHDF1, YTHDF2, YTHDF3, YTHDC1 | Recognize and bind to m6A-modified RNA to regulate its fate (e.g., decay, translation). frontiersin.org | Not reported |

Biological Activities and Cellular Effects in Preclinical Models

Antimicrobial Properties (if relevant to compound's direct action)

The primary focus of research on 3'-Deoxy-3'-methyladenosine and its analogs has been on their antiviral and anticancer activities. While information on the direct antimicrobial properties of 3'-Deoxy-3'-methyladenosine against bacteria and fungi is limited in the available scientific literature, the broader class of nucleoside analogs has been a source of antimicrobial agents.

It is known that some fungi can interact with and even accumulate certain elements, and that the presence of these elements can affect gene expression related to cation transport. nottingham.ac.uk However, this does not directly indicate an antimicrobial action of compounds like 3'-Deoxy-3'-methyladenosine.

The search for novel antimicrobial agents is a critical area of research, and compounds with unique mechanisms of action are of particular interest. While there is no direct evidence to suggest that 3'-Deoxy-3'-methyladenosine possesses significant direct antibacterial or antifungal properties, this does not entirely preclude the possibility. Further research would be necessary to systematically evaluate its spectrum of activity against a range of bacterial and fungal pathogens.

Modulation of Cellular Stress Responses (e.g., DNA damage response, autophagy mechanisms)

3'-Deoxy-3'-methyladenosine and its related compound, 3-methyladenine (B1666300) (3-MA), have been shown to significantly modulate cellular stress responses, particularly the DNA damage response and autophagy.

DNA Damage Response:

The integrity of the genome is constantly under threat from both endogenous and exogenous agents that can cause DNA damage. nih.gov Alkylating agents, for instance, can produce cytotoxic lesions like 3-methyladenine (3mA) in DNA. nih.gov Cells have evolved sophisticated DNA repair mechanisms, such as base excision repair (BER), to counteract this damage. nih.govfrontiersin.org

3-Deaza-3-methyl-2'-deoxyadenosine, a stable analog of the unstable N3-methyladenine (3MeA) lesion, has been utilized in research to study the cellular response to this type of DNA damage. biosearchtech.com Studies using oligonucleotides containing this analog have provided direct evidence that 3MeA acts as a significant block to eukaryotic DNA replication. biosearchtech.com

Furthermore, research using a high-throughput CometChip platform revealed that 3-methyladenine can enhance the DNA damage induced by the chemotherapeutic agent etoposide. biorxiv.org This suggests an interaction between the pathways modulated by 3-methyladenine and the cellular response to topoisomerase II inhibition by etoposide. biorxiv.org The p53 protein, a critical regulator of cell cycle arrest and apoptosis in response to DNA damage, is also a key player in the cellular stress response. aacrjournals.org

Autophagy Mechanisms:

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. chemicalbook.com 3-Methyladenine (3-MA) is a widely recognized inhibitor of autophagy. chemicalbook.comscientificlabs.ie It primarily acts by inhibiting class III phosphatidylinositol 3-kinases (PI3Ks), which are essential for the formation of autophagosomes, the key structures in the autophagic process. chemicalbook.comadipogen.com

Interestingly, while 3-MA is a potent autophagy inhibitor, some of its cellular effects may be independent of this role. For example, one study showed that 3-MA could prevent necrotic cell death in melanoma cells under energy stress through mechanisms that did not involve the inhibition of autophagy. nih.gov In some contexts, 3-methyladenine itself has been shown to induce DNA damage, particularly at the high concentrations typically used to inhibit autophagy. frontiersin.org This genotoxic effect appears to be independent of its autophagy-blocking activity. frontiersin.org In fact, basal autophagy may act as a protective mechanism against the cytotoxicity induced by 3-methyladenine. frontiersin.org

The modulation of these fundamental cellular processes by 3'-Deoxy-3'-methyladenosine and its analogs underscores their potential as tools for studying cellular stress responses and as potential therapeutic agents that can influence cell fate in various disease contexts.

Structure Activity Relationship Sar Studies of 3 Deoxy 3 Methyladenosine Analogs

Influence of 3'-Position Modifications on Biological Activity

Modifications at the 3'-position of the ribose ring have a profound impact on the biological activity of adenosine (B11128) analogs. The size, stereochemistry, and electronic nature of the substituent at this position are critical determinants of the compound's interaction with target enzymes and receptors.

The introduction of a methyl group at the 3'-carbon (3'-C-methyl) of deoxyadenosine (B7792050) has been a key modification in the development of potent antitumor agents. nih.gov 3'-C-methyladenosine has demonstrated significant activity against various human cancer cell lines. byu.edu However, the substitution of the 3'-C-methyl group with other functionalities such as fluoro, ethynyl, or carboxymethyl groups can lead to varied and sometimes diminished biological activity.

For instance, studies on 3'-C-ethynylnucleoside analogues have shown activity against mouse leukemia and human nasopharyngeal cells. byu.edu In the context of antiviral research, 3'-deoxy-3'-fluoroadenosine has shown notable inhibitory activity against flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV). nih.gov However, the corresponding 3'-deoxy-3'-fluoroguanosine (B39910) and 3'-deoxy-3'-fluorouridine (B3029207) did not exhibit the same level of antiviral efficacy against TBEV. nih.gov

Research has shown that 3'-C-branched deoxynucleosides can be incorporated into viral DNA. byu.edu Specifically, 3'-C-methyladenosine (3'-Me-Ado) has shown in vitro activity against several human cancer cell lines, including myelogenous leukemia (K562), multidrug-resistant human leukemia (k562IU), promyelocytic leukemia (HL-60), breast carcinoma (MCF-7), and colon carcinoma (HT-29). byu.edu The introduction of a 3'-carboxymethyl group has also been explored, with derivatives of 3'-carboxymethyl-3'-deoxyadenosine being synthesized and evaluated for their biological potential. byu.edu

The following table summarizes the in vitro activities of 3'-Me-Ado against various cancer cell lines. byu.edu

| Compound | K562 (IC₅₀ in µM) | K562IU (IC₅₀ in µM) | HT-29 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) |

| 3'-Me-Ado | 18.2 | 38.3 | 23.2 | 17.5 |

IC₅₀ values represent the drug concentration required to inhibit cancer cell replication by 50%.

The stereochemistry at the 3'-position of the ribose sugar is a critical factor influencing the biological activity of nucleoside analogs. The spatial arrangement of substituents at this position can significantly affect how the molecule binds to its biological target.

For instance, the synthesis of 3'-amino-4'-thioadenosine derivatives has been achieved with specific regio- and stereoselectivity. acs.org In these compounds, the stereochemistry of the 2'-OAc and 3'-Br groups was confirmed using 1H NOE experiments, which showed strong effects between H-8 and 2'-H but not between H-8 and 3'-H, confirming the desired structure. acs.org The introduction of a 3'-amino group in these analogs was found to preserve a key hydrogen bond with Thr94^3.36, which is important for receptor activation. acs.org

Furthermore, the retention of stereochemical integrity at the chiral centers of modified nucleosides is crucial for maintaining structural compatibility with biological recognition systems. This is particularly important for the 1' carbon where the adenine (B156593) base is attached. Any alteration in the stereochemistry can lead to a loss of biological activity due to a poor fit within the enzyme's active site or receptor's binding pocket.

Impact of 3'-C-Methyl vs. Other 3'-Substituents (e.g., fluoro, ethynyl, carboxymethyl)

Role of the Purine (B94841) Base Structure in Activity and Specificity

The purine base is a fundamental component of adenosine analogs, and its structure plays a pivotal role in determining the compound's activity and specificity. nih.govwikipedia.org Modifications to the purine ring system, including substitutions at various positions, can dramatically alter the biological properties of the resulting nucleoside. researchgate.net

The purine molecular structure, which consists of fused pyrimidine (B1678525) and imidazole (B134444) rings, serves as a scaffold for designing molecules with specific biological effects, such as anticancer agents. nih.gov Chemical modifications of the purine ring of adenine, either alone or as part of the adenosine nucleoside, can influence the anti-cancer activity. nih.gov For example, N6-substituted analogues of adenosine have generally been found to be selective for the A1-adenosine receptor. nih.gov Combining substitutions at the N6- and 2-positions has yielded compounds with even greater selectivity. nih.gov

However, structure-activity relationship studies have indicated that for a compound like 3'-Me-Ado, an unsubstituted N6-amino group is crucial for optimal cytotoxic activity. researchgate.netacs.org Substitution of a hydrogen atom of the N(6)-amino group with alkyl or cycloalkyl groups, or the introduction of a chlorine atom at the 2-position of the purine ring, generally leads to a decrease or loss of antitumor activity. researchgate.net Similarly, C2-modification in N6-substituted adenosine analogues often results in reduced or lost activity. researchgate.net

The table below illustrates the impact of N6-substitutions on the cytotoxic activity of 3'-C-methyladenosine derivatives against K562 leukemia cells.

| Compound | N6-substituent | Cytotoxicity (GI₅₀ in µM) |

| 3'-Me-Ado | -H | (Reference) |

| 2 | Cyclopropyl | >100 |

| 3 | Cyclobutyl | 65.4 |

| 4 | Cyclopentyl | 28.3 |

| 5 | Cyclohexyl | 31.5 |

| 6 | Cycloheptyl | 54.2 |

| 7 | (±)-endo-2-Norbornyl | 10.5 |

| 8 | Phenyl | 50.1 |

Data adapted from a study on N6-substituted 3'-C-methyladenosine derivatives. acs.org

Importance of Other Ribose Modifications (e.g., 2', 5') on Overall Activity Profile

Generally, modifications at the 2' and 3' positions of the ribose are not well-tolerated for maintaining high binding affinity at adenosine receptors. nih.gov Specifically, 2' substitution often leads to a complete loss of affinity, and a free 3'-hydroxyl group is typically required for high efficacy. nih.gov Moving the methyl group from the 3'-position to other positions on the ribose in 3'-Me-Ado results in a decrease or loss of antitumor activity. researchgate.net

However, certain modifications at the 2' and 5' positions have been shown to be beneficial in specific contexts. For instance, in the development of antagonists for the TRPM2 channel, combining an 8-phenyl substitution on the adenine ring with the removal of the hydroxyl group at the C2' position of the adenosine ribose enhanced the antagonist effect. acs.org Similarly, the introduction of a 2'-C-methyl group in certain adenosine derivatives has been explored for antiviral and A1 adenosine receptor agonist activities. nih.gov

Modifications at the 5' position also play a role. For example, the 5'-substituted adenosine analogue, NECA, is a non-selective but potent agonist at both A1 and A2 adenosine receptors. nih.gov The introduction of a monophosphate group at the 5'-C position is hypothesized to enhance the anticancer activity of some analogs by facilitating the first phosphorylation step. researchgate.net

Conformational Analysis and Receptor/Enzyme Recognition

Systematic studies on adenosine analogs modified at the 2', 3', or 5' positions have shown that any substitution at the 2' position tends to stabilize the S-conformer. researchgate.net Conversely, substitution at the 3' position leads to a more pronounced stabilization of the N-conformer. researchgate.net These conformational changes cannot be simply correlated with the electronegativity or steric size of the substituents. researchgate.net The conformation of the exocyclic 5'-CH₂R₃ group is also affected by substitutions, particularly at the 5' position. researchgate.net

For 3'-amino-3'-deoxyadenosine (B1194517) derivatives, the addition of a methyl group at the N6 position is likely to alter the compound's receptor binding properties. vulcanchem.com Docking studies and molecular modeling have been employed to understand the structure-activity relationships. For example, computational studies on the eukaryotic α subunit (Rnr1) of ribonucleotide reductase were used to rationalize the observed activities of N6-substituted 3'-C-methyladenosine derivatives. acs.org These studies help to define the steric and electronic factors that govern the affinity of these compounds for their target enzymes. nih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Elucidation

The precise chemical structure of novel nucleoside analogs like 3'-Deoxy-3'-methyladenosine is unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For instance, in the characterization of the related compound, 9-(3-deoxy-3-C-methyl-β-D-ribofuranosyl)adenine, ¹H NMR spectroscopy was crucial. cdnsciencepub.com The chemical shifts and coupling constants of the protons on the ribose sugar and the adenine (B156593) base confirm the identity and stereochemistry of the compound. For example, the anomeric proton (H-1') signal can confirm the β-configuration of the nucleoside. cdnsciencepub.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to deduce its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the chemical formula. sci-hub.se Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure by showing the loss of specific chemical groups, such as the sugar moiety from the nucleobase. nih.govacs.org For example, in the synthesis of related 3'-deoxyadenosine derivatives, mass spectrometry is a standard tool for characterization. acs.org

A representative, though not specific to 3'-Deoxy-3'-methyladenosine, set of spectroscopic data for a related branched-chain sugar nucleoside is presented below:

| Spectroscopic Data for a 3'-Deoxy-3'-C-methyl Nucleoside Analog | |

| Technique | Observation |

| ¹H NMR | Signals corresponding to the protons of the sugar and base moieties with specific chemical shifts and coupling constants confirming the structure. cdnsciencepub.com |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the compound. cdnsciencepub.com |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of functional groups present in the molecule. cdnsciencepub.com |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the purine (B94841) chromophore. sci-hub.se |

High-Throughput Screening and Cell-Based Assays for Biological Activity

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that have a specific biological effect. selleckchem.com Nucleoside analogs are frequently included in such libraries to screen for potential anticancer and antiviral agents. selleckchem.comnih.govacs.org For example, a library of 28 nucleoside analogues was screened for antiflaviviral activity, leading to the identification of potent inhibitors. nih.gov Similarly, HTS was used to discover a nucleoside prodrug with preferential activity against specific types of leukemia and lymphoma. temple.edu

Cell-Based Assays are fundamental in determining the biological activity of compounds like 3'-Deoxy-3'-methyladenosine. These assays use living cells to assess a compound's effect on cellular processes such as proliferation, viability, and apoptosis.

Cytotoxicity Assays: These assays measure the degree to which a compound is toxic to cells. thermofisher.com Common methods include the MTT assay, which measures metabolic activity, and assays that detect the release of enzymes like lactate (B86563) dehydrogenase (LDH) from damaged cells. thermofisher.comnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter determined from these assays. njbio.com

Apoptosis Assays: To determine if a compound induces programmed cell death, assays that detect markers of apoptosis, such as caspase activation, are used. fishersci.eu

Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth and division. This can be done by direct cell counting or by using fluorescent dyes that bind to DNA.

These assays can be adapted to 384-well and 1536-well plate formats for HTS, enabling the screening of thousands of compounds in a single run. fishersci.eunih.gov

Enzyme Kinetics and Inhibition Studies for Target Characterization

Once a biological activity is identified, enzyme kinetics and inhibition studies are performed to characterize the interaction of the compound with its molecular target. These studies are crucial for understanding the mechanism of action and for optimizing the compound's potency and selectivity.

For nucleoside analogs like 3'-Deoxy-3'-methyladenosine, likely targets include kinases and polymerases involved in nucleic acid metabolism. For instance, the related compound 3'-deoxyadenosine (cordycepin) is known to inhibit nucleic acid synthesis. cdnsciencepub.com

Enzyme Inhibition Assays are used to determine the potency of a compound as an inhibitor of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. For example, studies on carbocyclic analogs of 3'-deoxyadenosine have identified potent inhibitors of basophilic protein kinases. researchgate.net

| Inhibitory Activity of Related 3'-Deoxyadenosine Analogs | |

| Compound | Target Enzyme |

| 5-Iodotubercidin | Human Adenosine (B11128) Kinase |

| 5'-Amino-5'-deoxyadenosine | Human Adenosine Kinase |

| 5'-Amino-5'-deoxy-5-bromotubercidin | Human Adenosine Kinase |

| 5'-Amino-5'-deoxy-5-iodotubercidin | Human Adenosine Kinase |

Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3cATP) was found to be a competitive inhibitor of E. coli DNA polymerase I with respect to dATP. nih.gov These studies are essential for rational drug design and for understanding how modifications to the nucleoside structure affect its interaction with the target enzyme.

Quantitative Phase Imaging and Holographic Microscopy for Cellular Effects

Quantitative Phase Imaging (QPI) and Digital Holographic Microscopy (DHM) are advanced, label-free imaging techniques that allow for the non-invasive visualization and quantification of cellular morphology and dynamics. phiab.commdpi.com These methods measure the phase shift of light as it passes through a cell, which is proportional to the cell's optical thickness and dry mass. phiab.com

These techniques are particularly useful for studying the cellular effects of drugs over time without the need for fluorescent labels that can be phototoxic. For example, QPI and holographic microscopy were used to perform an advanced characterization of the antiviral and cytotoxic profiles of the related compound 3'-deoxy-3'-fluoroadenosine. nih.govnih.govtelight.eu The study showed that this compound had an observable cytostatic effect, suppressing cell proliferation at certain concentrations. nih.govnih.gov

Key parameters that can be quantified using these techniques include:

Cell volume and area

Cell thickness and dry mass

Cell proliferation rate

Cell motility and morphology changes

These methods can detect subtle changes in cell physiology that may occur earlier and at lower drug concentrations than those detected by traditional cytotoxicity assays. mdpi.com For instance, morphological changes in response to a drug have been observed before a reduction in cell viability was detected. mdpi.com

Molecular Modeling and Computational Chemistry for Structure-Function Prediction

Molecular modeling and computational chemistry are powerful tools used to predict and rationalize the interaction of small molecules like 3'-Deoxy-3'-methyladenosine with their biological targets. These methods can provide insights into the binding mode of a compound and help to explain its structure-activity relationship (SAR).

For instance, computational studies were performed on N6-substituted derivatives of 3'-C-methyladenosine to rationalize the observed structure-activity relationships for their cytotoxicity. acs.org Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein's active site. Such studies have been used to explore the binding modes of carbocyclic nucleoside analogues to cyclin-dependent kinase 2 (CDK2). researchgate.net

These computational approaches can:

Predict the binding affinity of a compound for its target.

Identify key amino acid residues involved in the interaction.

Explain why certain structural modifications enhance or diminish biological activity.

Guide the design of new, more potent and selective analogs. mdpi.com

Crystallography and Structural Biology of Compound-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. Obtaining a crystal structure of 3'-Deoxy-3'-methyladenosine bound to its protein target would provide definitive insights into its mechanism of action.

For example, the 2.1 Å co-crystal structure of deoxycytidine kinase (dCK) bound to the nucleoside analog 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC) revealed how the rigid 4'-alkyne of EdC fits within the active site of the enzyme. temple.edu Such structural information is invaluable for understanding the molecular basis of substrate recognition and for the rational design of more effective inhibitors.

While a crystal structure of 3'-Deoxy-3'-methyladenosine in a protein complex is not currently available, studies on related compounds illustrate the power of this technique. For example, docking simulation studies have been performed with compounds like 3′-(N,N-diacetyl-L-lysinyl)amino-3′-deoxyadenosine to understand their binding mode to enzymes like peptidyl-tRNA hydrolase. nih.gov

Oligonucleotide Synthesis and Characterization for Functional Studies

The incorporation of modified nucleosides like 3'-Deoxy-3'-methyladenosine into oligonucleotides is a key strategy for studying their effects on DNA and RNA structure and function.

Oligonucleotide Synthesis is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry. sci-hub.se The modified nucleoside is first converted into a phosphoramidite building block, which can then be incorporated at specific positions within a DNA or RNA sequence. mit.edu

Characterization of Modified Oligonucleotides is essential to confirm their identity and purity. This is achieved through a combination of techniques:

Mass Spectrometry (MALDI-TOF or ESI): To verify the molecular weight of the synthesized oligonucleotide. acs.org

Enzymatic Digestion followed by HPLC or LC-MS: The oligonucleotide is digested into its constituent nucleosides, which are then analyzed to confirm the presence and correct ratio of the modified nucleoside. sci-hub.seacs.org

Thermal Melting Studies (Tm): To assess the effect of the modification on the stability of the DNA or RNA duplex. nih.gov

Once synthesized and characterized, these modified oligonucleotides can be used in a variety of functional studies, such as investigating their effects on DNA replication, transcription, or their interaction with DNA-binding proteins like restriction enzymes. nih.gov

Future Research Directions and Translational Research Potential

Rational Design of Next-Generation 3'-Deoxy-3'-methyladenosine Analogs

The development of novel analogs of 3'-Deoxy-3'-methyladenosine is a key area of future research, aiming to enhance therapeutic efficacy and minimize off-target effects. A primary strategy involves the rational design of these analogs by modifying their chemical structure. For instance, substitutions at the C8 position of the adenine (B156593) base are being explored to create analogs that favor a syn conformation, which could improve their ability to inhibit specific enzymes like S-adenosylmethionine decarboxylase (AdoMetDC). acs.org Modeling of the active site of AdoMetDC has indicated that there is enough space to accommodate various substituents at this position, ranging from small methyl groups to larger phenyl groups. acs.org

Another approach focuses on modifying the ribose sugar moiety. The synthesis of analogs with alterations at the 2', 3', and 5' positions of the ribose can influence the molecule's conformation and biological activity. wgtn.ac.nznih.gov For example, the introduction of a cyano group at the 3' position or silyl (B83357) protecting groups can enhance stability and solubility. smolecule.com The development of prodrugs, such as those with phosphoramidate (B1195095) (ProTide) moieties at the 5' position, is also being investigated to improve cellular uptake and subsequent intracellular activation to the triphosphate form. wgtn.ac.nz

Furthermore, the creation of isosteric analogs, where certain atoms or groups are replaced by others with similar properties, is a promising avenue. For example, replacing the 3',4'-double bond with a cyclopropane (B1198618) group can conformationally restrict the molecule, potentially leading to altered biological activity. wgtn.ac.nz The synthesis of enantiomeric forms and analogs with modifications like a 5-fluoro group are also being explored to understand the structure-activity relationships better. wgtn.ac.nz

These design strategies are often guided by structural biology, utilizing techniques like X-ray crystallography to visualize how these analogs bind to their target enzymes. acs.orgacs.org This structural information is invaluable for the iterative process of designing more potent and selective inhibitors. acs.org

Elucidation of Specific Molecular Targets and Off-Target Mechanisms in Research Models

A critical aspect of future research is to precisely identify the molecular targets of 3'-Deoxy-3'-methyladenosine and its analogs, as well as to understand their off-target effects. While some analogs are designed to target specific enzymes like AdoMetDC, their broader interactions within the cell are not fully understood. acs.org

One of the key areas of investigation is the role of these compounds as inhibitors of RNA and DNA synthesis. medchemexpress.com As purine (B94841) nucleoside analogs, they can be incorporated into nucleic acids by polymerases, leading to chain termination and inhibition of replication and transcription. medchemexpress.comwikipedia.org However, the specificity of this inhibition for viral versus host polymerases needs to be further elucidated. wgtn.ac.nz

Another important area of study is the interaction of these analogs with methyltransferases. acs.orgnih.gov For example, METTL3, an RNA methyltransferase, is a key enzyme in the regulation of gene expression through N6-methyladenosine (m6A) modification of RNA. acs.orgnih.govnih.gov Dysregulation of METTL3 has been implicated in various diseases, including cancer. acs.orgnih.gov Understanding how 3'-Deoxy-3'-methyladenosine and its derivatives interact with METTL3 and other methyltransferases could reveal new therapeutic opportunities. acs.org

Off-target effects are a significant concern in the development of any therapeutic agent. For 3'-Deoxy-3'-methyladenosine analogs, these can include cytotoxicity due to unintended inhibition of essential cellular processes. wgtn.ac.nz For example, some cyclopropanated adenosine (B11128) analogs have shown high cytotoxicity, suggesting off-target effects that need to be characterized. wgtn.ac.nz Research is also needed to understand potential cross-reactivity with other nucleoside-metabolizing enzymes and transporters, which could lead to undesirable side effects. acs.org The use of advanced research models, including various cell lines and animal models, is crucial for systematically evaluating both the on-target and off-target activities of these compounds. nih.govnih.gov

Development as Biochemical Probes for Cellular Pathways

Modified nucleosides like 3'-Deoxy-3'-methyladenosine and its derivatives have significant potential to be developed as biochemical probes to investigate cellular pathways. smolecule.com Their ability to mimic natural nucleosides allows them to be incorporated into biological processes, and with appropriate modifications, they can be used to study enzyme kinetics, receptor interactions, and the intricacies of nucleic acid metabolism. smolecule.com

For instance, analogs of 3'-Deoxy-3'-methyladenosine can be synthesized with reporter groups, such as fluorescent tags or biotin, to allow for their visualization and tracking within the cell. This would enable researchers to follow their uptake, intracellular localization, and incorporation into RNA or DNA in real-time. Such probes would be invaluable for studying the dynamics of nucleic acid synthesis and repair.

Furthermore, these analogs can be used to probe the active sites of enzymes involved in nucleoside metabolism. acs.org By systematically altering the structure of the nucleoside and observing the effect on enzyme activity, researchers can map the binding pocket and understand the specific interactions required for catalysis. acs.orgacs.org This information is not only crucial for drug design but also for fundamental understanding of enzyme function.

The development of photo-crosslinkable analogs would allow for the identification of binding partners within the cell. Upon activation with light, these probes would form a covalent bond with their target proteins, which could then be isolated and identified using proteomic techniques. This approach could uncover novel targets and off-target interactions of 3'-Deoxy-3'-methyladenosine and its derivatives.

Exploration of Combination Strategies with Other Modulators in Preclinical Models

To enhance the therapeutic potential and overcome potential resistance, researchers are exploring the use of 3'-Deoxy-3'-methyladenosine and its analogs in combination with other therapeutic agents in preclinical models. nih.gov This strategy is based on the principle that targeting multiple cellular pathways simultaneously can lead to synergistic effects and a more durable response.

One promising approach is to combine these nucleoside analogs with inhibitors of other key cellular processes. For example, in the context of cancer, combining a 3'-Deoxy-3'-methyladenosine analog that inhibits DNA synthesis with a drug that targets a different aspect of cell proliferation, such as a CDK4/6 inhibitor, could be more effective than either agent alone. spandidos-publications.com Similarly, in viral infections, combination therapy with other antiviral drugs that have different mechanisms of action could reduce the emergence of drug-resistant viral strains. nih.gov